1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
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Overview
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfonyl groups and a triazole ring suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Coupling Reactions: The final coupling of the triazole and piperidine moieties can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide)
Reducing Agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or triazole moiety.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound could be used to study the effects of sulfonyl and triazole groups on biological systems, potentially leading to new insights into their roles in biochemistry.
Mechanism of Action
The mechanism of action of 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The sulfonyl groups could interact with amino acid residues in the active site, while the triazole ring might enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-chlorophenyl)sulfonyl)-4-(triazol-3-yl)piperidine
- 1-((2-methylphenyl)sulfonyl)-4-(triazol-3-yl)piperidine
- 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(piperidin-4-yl)sulfonyl)piperidine
Uniqueness
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is unique due to the specific combination of its functional groups. The presence of both sulfonyl and triazole groups in the same molecule can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O4S2/c1-11-13(16)4-3-5-14(11)26(23,24)20-8-6-12(7-9-20)25(21,22)15-18-17-10-19(15)2/h3-5,10,12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSYGBJUPMOPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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